2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid
CAS No.:
Cat. No.: VC16195936
Molecular Formula: C9H6ClF3O3
Molecular Weight: 254.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6ClF3O3 |
|---|---|
| Molecular Weight | 254.59 g/mol |
| IUPAC Name | 2-[3-chloro-5-(trifluoromethyl)phenoxy]acetic acid |
| Standard InChI | InChI=1S/C9H6ClF3O3/c10-6-1-5(9(11,12)13)2-7(3-6)16-4-8(14)15/h1-3H,4H2,(H,14,15) |
| Standard InChI Key | KRILECXNXVKKPF-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1OCC(=O)O)Cl)C(F)(F)F |
Introduction
Chemical Structure and Molecular Properties
Molecular Formula and Weight
The compound’s molecular formula is C₉H₆ClF₃O₃, with a molecular weight of 254.59 g/mol. Its IUPAC name, 2-[3-chloro-5-(trifluoromethyl)phenoxy]acetic acid, reflects the substitution pattern on the phenyl ring and the acetic acid side chain.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆ClF₃O₃ |
| Molecular Weight | 254.59 g/mol |
| IUPAC Name | 2-[3-chloro-5-(trifluoromethyl)phenoxy]acetic acid |
| InChI | InChI=1S/C9H6ClF3O3/c10-6-1-5(9(11,12)13)2-7(3-6)16-4-8(14)15/h1-3H,4H2,(H,14,15) |
| InChIKey | KRILECXNXVKKPF-UHFFFAOYSA-N |
Structural Features
The molecule consists of a phenyl ring substituted at the 3-position with chlorine and at the 5-position with a trifluoromethyl (-CF₃) group. An ether linkage connects the aromatic ring to an acetic acid moiety (-CH₂COOH). The chlorine atom’s electronegativity and the -CF₃ group’s strong electron-withdrawing nature create a polarized electronic environment, influencing reactivity and intermolecular interactions. The acetic acid group enables salt formation or esterification, expanding derivatization possibilities.
Synthesis and Manufacturing Processes
Laboratory Synthesis
The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction between 3-chloro-5-(trifluoromethyl)phenol and chloroacetic acid under basic conditions. Potassium carbonate or sodium hydroxide deprotonates the phenol, generating a phenoxide ion that displaces the chloride from chloroacetic acid.
Reaction Scheme:
Yields depend on reaction temperature, solvent polarity, and base strength. Polar aprotic solvents like dimethylformamide (DMF) enhance phenoxide nucleophilicity, while temperatures of 80–100°C accelerate the reaction.
Industrial Production Considerations
Scale-up requires optimizing cost-efficiency and safety. Continuous flow reactors may replace batch processes to improve heat dissipation and reduce reaction times. Post-synthesis purification often involves acid-base extraction to isolate the product from unreacted starting materials, followed by recrystallization from ethanol-water mixtures.
Physical and Chemical Characteristics
Solubility and Stability
The compound exhibits limited water solubility due to its hydrophobic -CF₃ group but dissolves in organic solvents like ethanol, acetone, and dichloromethane. Stability studies on analogs suggest resistance to hydrolysis under acidic conditions but susceptibility to base-catalyzed ester cleavage. The -CF₃ group enhances thermal stability, with decomposition temperatures likely exceeding 200°C.
Reactivity and Functional Groups
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Acetic Acid Group: Participates in salt formation (e.g., sodium or potassium salts) and esterification.
-
Aromatic Ring: Electron-deficient due to -Cl and -CF₃, favoring electrophilic substitution at the 4-position.
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Ether Linkage: Resistant to cleavage under mild conditions but hydrolyzable via strong acids or bases.
Environmental Behavior and Ecotoxicology
Degradation Pathways
Fluorinated organic compounds like this derivative often resist microbial degradation due to the stability of C-F bonds. Abiotic degradation pathways may include:
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Photolysis: UV exposure cleaves the ether bond, yielding 3-chloro-5-(trifluoromethyl)phenol and glycolic acid.
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Hydrolysis: Limited under environmental pH conditions but accelerated in strongly alkaline environments.
Persistence and Bioaccumulation
The -CF₃ group’s lipophilicity increases bioaccumulation potential, though its polar acetic acid moiety may mitigate this effect. Persistence in soil and water systems is expected to be moderate to high, warranting further ecotoxicological assessment.
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